molecular formula C16H19NO2S2 B2543049 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034452-87-2

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2543049
CAS RN: 2034452-87-2
M. Wt: 321.45
InChI Key: WFCJKCJGCBMCOQ-UHFFFAOYSA-N
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Description

“N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C16H19NO2S2 and a molecular weight of 321.45. It is derived from the combination of benzo[b]thiophene , tetrahydro-2H-thiopyran , and a carboxamide group.


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[b]thiophene moiety, a tetrahydro-2H-thiopyran moiety, and a carboxamide group. The benzo[b]thiophene moiety is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The tetrahydro-2H-thiopyran moiety is a six-membered ring containing one sulfur atom and one oxygen atom . The carboxamide group is a functional group consisting of a carbonyl group (C=O) attached to an amine group (NH2).


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For instance, the presence of the carboxamide group suggests that this compound may form hydrogen bonds . The compound’s molecular weight is 321.45, and it contains 3 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the attention of medicinal chemists due to their diverse biological effects. Specifically, N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide shows promise in the following areas:

Material Science and Organic Electronics

Thiophene derivatives play a crucial role in material science and organic electronics:

Corrosion Inhibition

Thiophene derivatives, including N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide, find applications as corrosion inhibitors in industrial chemistry and material science .

Chemical Synthesis and Heterocyclization

The synthesis of thiophene derivatives involves various methods, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions. These reactions allow access to diverse thiophene-based compounds, each with unique properties and potential applications .

Intercalation Studies

Researchers have explored the arrangement of thiophene-containing molecules within layered structures. For instance, N-(pyridin-4-yl)pyridin-4-amine derivatives have been studied in intercalation studies, shedding light on their behavior in specific materials .

Cytotoxicity and Antitumor Activity

While specific studies on N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide are limited, related compounds have demonstrated cytotoxicity and antitumor effects. Further investigations could reveal its potential in cancer therapy .

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-19-16(6-8-20-9-7-16)11-17-15(18)14-10-12-4-2-3-5-13(12)21-14/h2-5,10H,6-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCJKCJGCBMCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide

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